Spinasteryl glucoside
Overview
Description
Spinasteryl glucoside is a natural product found in Silene firma and Senegalia pennata, and isolated from the herbs of Inula britannica L . It is a type of glycosylated sterol that is structurally highly similar to other sterols .
Synthesis Analysis
The synthesis of Spinasteryl glucoside involves the condensation of long-chain fatty alcohols and glucose, extracted from renewable sources . The process involves the use of enzymes as catalysts .Molecular Structure Analysis
Spinasteryl glucoside has a molecular formula of C35H58O6 and a molecular weight of 574.83 . It has a complex structure with variations in the position and number of double bonds, differences in the side chain length, and the occurrence of stereoisomers .Chemical Reactions Analysis
Spinasteryl glucoside shares the same intermediate ion as free sterols (FS) during fragmentation . The ESI-MS/MS spectra of FS were directly transferable to Spinasteryl glucoside when analyzed as aglycone ions .Physical And Chemical Properties Analysis
Spinasteryl glucoside is a powder with a molecular weight of 574.83 . It is soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate . It has a boiling point of 673.6±55.0°C at 760 mmHg and a density of 1.1±0.1 g/cm3 .Scientific Research Applications
Bioactive Compounds Isolation : Spinasteryl glucoside has been isolated as a significant sterol from the cell suspension cultures of Saponaria officinalis. This study highlights the plant's active glycosylation process, which is likely related to the biosynthesis of saponosides (Henry & Chantalat-Dublanche, 1985).
Presence in Cucurbita pepo Seeds : Research identified spinasteryl-β-D-glucopyranoside in the seeds of Cucurbita pepo, highlighting its natural occurrence in this plant species (Rauwald, Sauter, & Schilcher, 1985).
Sedative and Dementia Prevention : A study on Polygala tenuifolia identified α-spinasteryl-3-O-β-D-glucoside as one of the active constituents with potential sedative action and dementia prevention activities (Yong, 2003).
Anti-Inflammatory Activity : Spinasterol glucoside, isolated from Stewartia koreana, exhibited significant inhibitory effects on the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent (Lee et al., 2012).
Isolation from Sugar Beet Pulp : α-Spinasterol and α-spinasteryl D-glucoside were isolated from dried beet pulp, adding to the knowledge of sterol glycosides in plants (Obata, Sakamura, & Koshika, 1955).
Phytochemical Analysis : Spinasteryl glucoside was differentiated in the dichloromethane extracts of the bark of Acacia dealbata and A. melanoxylon, contributing to the understanding of sterol glycosides in these species (Freire, Silvestre, & Neto, 2007).
Neuroprotective and Anti-Inflammatory Effects : Spinasterol has shown potential in modulating antioxidative and anti-inflammatory activities in murine hippocampal and microglial cell lines, indicating its therapeutic potential against neurodegenerative diseases (Jeong et al., 2010).
Identification in Mimusops elengi : The study identified alpha-spinasterol glucoside in the seeds of Mimusops elengi, providing insights into the plant's chemical constituents (Sahu, 1997).
Safety And Hazards
Spinasteryl glucoside should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is recommended for R&D use only and not for medicinal, household, or other uses .
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-9,11,20-24,26-33,36-39H,7,10,12-19H2,1-6H3/b9-8+/t21-,22-,23+,24+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYGLICZKGWOPA-FDZHQVDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292918 | |
Record name | Spinasterol 3-O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Spinasterol glucoside | |
CAS RN |
1745-36-4 | |
Record name | Spinasterol 3-O-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1745-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spinasterol 3-O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.